Product packaging for H-DL-Ala-DL-Phe-DL-Lys-AMC(Cat. No.:)

H-DL-Ala-DL-Phe-DL-Lys-AMC

Cat. No.: B12100083
M. Wt: 521.6 g/mol
InChI Key: UBDSSFSCFSBQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Ala-DL-Phe-DL-Lys-AMC is a synthetic peptide substrate conjugated to the fluorophore 7-Amino-4-methylcoumarin (AMC) at its C-terminus. This configuration classifies it as a fluorogenic substrate, a critical tool for studying protease activity and kinetics. The core mechanism relies on the enzyme-catalyzed cleavage of the peptide bond, which releases the AMC moiety. In its conjugated form, AMC fluorescence is quenched; upon liberation, it emits a strong blue fluorescent signal detectable around 460 nm, providing a direct, real-time readout of enzymatic activity. The use of DL- (racemic) forms of alanine, phenylalanine, and lysine in the peptide backbone makes this substrate particularly valuable for probing the activity and specificity of proteases that may not be stereospecific, or for initial, broad-spectrum enzyme screening assays. Fluorogenic AMC-modified peptides like this one are extensively used in biochemical research for identifying and characterizing serine and cysteine proteases, high-throughput screening for enzyme inhibitors, and studying proteolytic cascades. This product is provided For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H35N5O5 B12100083 H-DL-Ala-DL-Phe-DL-Lys-AMC

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H35N5O5

Molecular Weight

521.6 g/mol

IUPAC Name

6-amino-2-[[2-(2-aminopropanoylamino)-3-phenylpropanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide

InChI

InChI=1S/C28H35N5O5/c1-17-14-25(34)38-24-16-20(11-12-21(17)24)31-27(36)22(10-6-7-13-29)32-28(37)23(33-26(35)18(2)30)15-19-8-4-3-5-9-19/h3-5,8-9,11-12,14,16,18,22-23H,6-7,10,13,15,29-30H2,1-2H3,(H,31,36)(H,32,37)(H,33,35)

InChI Key

UBDSSFSCFSBQIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)N

Origin of Product

United States

Synthetic Strategies and Peptide Engineering Considerations for H Dl Ala Dl Phe Dl Lys Amc

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Fluorogenic Substrates

Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone for the creation of fluorogenic peptide substrates. researchgate.net This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support resin. researchgate.net The process entails multiple cycles of deprotection, activation, and coupling, culminating in the cleavage of the final peptide from the support. researchgate.net For fluorogenic substrates, this process is adapted to incorporate a fluorescent tag, such as AMC, at a specific position, typically the C-terminus. creative-peptides.comsigmaaldrich.com

The integration of DL-amino acids, which are stereoisomers of the canonical L-amino acids, into a peptide sequence via SPPS requires careful consideration. The use of D-amino acids can enhance the stability of peptides against enzymatic degradation by proteases that are typically specific for L-amino acids. The synthesis of peptides containing D-amino acids can be achieved through standard SPPS protocols, provided that the corresponding D-amino acid derivatives are used. The application of D-stereospecific proteases (DSPs) has been a successful strategy in the resolution of racemic amino acid mixtures and in the semisynthesis of proteins. frontiersin.org

Parameter Description Relevance to H-DL-Ala-DL-Phe-DL-Lys-AMC
Stereochemistry The use of both D and L isomers of Alanine, Phenylalanine, and Lysine (B10760008).The DL-configuration can influence the peptide's conformation and its interaction with target enzymes, potentially increasing resistance to proteolysis.
Coupling Reagents Standard coupling reagents like HATU, HOBt/DIPCDI can be used.Ensures efficient peptide bond formation involving both D and L amino acids.
Protecting Groups Fmoc or Boc protecting groups are used for the α-amino group of the DL-amino acids.Standard procedure in SPPS to prevent unwanted side reactions during chain elongation.

This table summarizes key considerations for incorporating DL-amino acids in SPPS.

7-Amino-4-methylcoumarin (B1665955) (AMC) is a widely utilized fluorophore for developing enzyme substrates. sigmaaldrich.comformulationbio.com In these substrates, the AMC molecule is linked to the peptide's C-terminus via an amide bond. creative-peptides.comsigmaaldrich.com The enzymatic cleavage of this bond releases free AMC, resulting in a significant increase in fluorescence, which can be monitored to determine enzyme activity. creative-peptides.comsigmaaldrich.com The typical excitation and emission wavelengths for AMC are approximately 342 nm and 441 nm, respectively. creative-peptides.comformulationbio.com

The synthesis can be approached in several ways. One common method involves coupling the first C-terminal amino acid (in this case, DL-Lysine) to the AMC molecule in solution, followed by the stepwise solid-phase synthesis of the remaining peptide chain. Alternatively, a pre-loaded resin with the C-terminal amino acid already attached to the AMC fluorophore can be utilized. sigmaaldrich.com

Strategy Description Advantages Considerations
Solution-Phase Coupling The C-terminal amino acid is first coupled to AMC in solution, and the resulting conjugate is then anchored to the solid support for subsequent peptide elongation. High initial coupling efficiency of the amino acid to AMC.Requires an additional purification step for the amino acid-AMC conjugate.
Pre-loaded Resin A solid support resin pre-functionalized with the C-terminal amino acid-AMC conjugate is used as the starting point for SPPS.Streamlines the synthesis process by eliminating the initial solution-phase coupling step.Availability of the specific pre-loaded resin.
On-Resin Labeling The complete peptide is synthesized on the resin, and the AMC molecule is then coupled to the C-terminus while the peptide is still attached to the solid support.Allows for the synthesis of multiple labeled peptides from a single peptide synthesis run.May require specific protecting group strategies to selectively deprotect the C-terminus for labeling.

This interactive table outlines different strategies for C-terminal labeling with AMC.

Techniques for Incorporating DL-Amino Acids in SPPS

Design Principles for this compound and Related Peptidomimetic Substrates

The design of peptidomimetic substrates like this compound is guided by the goal of creating molecules that mimic the natural substrate of an enzyme while possessing enhanced properties such as increased stability or specific recognition features. dntb.gov.ua The incorporation of non-canonical amino acids is a key strategy in this endeavor. nih.gov

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 proteinogenic amino acids. nih.govacs.org Their incorporation into peptide sequences can significantly alter the resulting peptidomimetic's structure, stability, and biological activity. dntb.gov.uanih.gov The use of DL-amino acids in this compound is a prime example of this approach.

Research has shown that incorporating D-amino acids can confer resistance to enzymatic degradation by proteases, which are generally specific for L-amino acids. frontiersin.org This increased stability is crucial for substrates used in continuous or long-term enzyme assays. Furthermore, the altered stereochemistry introduced by DL-amino acids can influence the peptide's secondary structure and its binding affinity and specificity for the target enzyme. The addition of alkyl groups to the β position of amino acids has proven to be a powerful strategy to rigidify the residue by constraining the rotation between the α- and β-carbons, thereby enhancing activity. nih.gov

Non-Canonical Feature Impact on Substrate Properties Supporting Research
DL-Amino Acid Mixture Increased resistance to proteolysis, altered peptide conformation, potential for novel enzyme-substrate interactions.The use of D-amino acids is a known strategy to enhance peptide stability against enzymatic degradation. frontiersin.org
Fluorogenic C-terminus (AMC) Enables real-time, continuous monitoring of enzyme activity through fluorescence detection.AMC is a standard fluorophore for creating highly sensitive protease substrates. creative-peptides.comsigmaaldrich.com

This table details the impact of non-canonical features on the properties of the substrate.

Advanced Purification and Analytical Characterization Methodologies for Synthetic Fluorogenic Peptides

Following synthesis, crude peptide products contain various impurities, necessitating robust purification and characterization techniques to ensure the final product's purity and identity. researchgate.net

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying synthetic peptides. researchgate.net This technique separates the target peptide from impurities based on hydrophobicity. lcms.cz A common mobile phase additive is trifluoroacetic acid (TFA), which aids in the separation by creating a low pH environment and acting as an ion-pairing agent. researchgate.net For mass spectrometry (MS) analysis, however, TFA can suppress ionization; therefore, alternative additives like formic acid are often used for LC-MS characterization. researchgate.netlcms.cz

The characterization of the purified peptide is typically performed using a combination of analytical techniques:

Analytical RP-HPLC: To assess the purity of the final product.

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.

Fluorescence Spectroscopy: To verify the functionality of the AMC fluorophore and determine its spectral properties. spandidos-publications.comnih.gov

Technique Purpose Key Parameters
Preparative RP-HPLC Purification of the crude synthetic peptide.Column chemistry (e.g., C18), gradient elution (e.g., water/acetonitrile with TFA).
Analytical RP-HPLC Assessment of purity.Similar to preparative HPLC but on an analytical scale.
Mass Spectrometry (ESI-MS) Confirmation of molecular identity.Measurement of the mass-to-charge ratio (m/z).
Fluorescence Spectroscopy Functional characterization of the fluorophore.Excitation and emission maxima, quantum yield.

This table outlines the primary methods for the purification and analysis of synthetic fluorogenic peptides.

Biochemical Characterization of H Dl Ala Dl Phe Dl Lys Amc As an Enzymatic Substrate

Enzymatic Hydrolysis Mechanism and Fluorometric Detection

The core of assays utilizing H-DL-Ala-DL-Phe-DL-Lys-AMC lies in the enzymatic hydrolysis of the amide bond linking the peptide to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).

Principles of AMC Release and Fluorescence Signal Generation upon Proteolytic Cleavage

Fluorogenic assays using substrates like this compound are predicated on a significant change in the fluorescence properties of the AMC group upon its cleavage from the peptide. nih.gov When AMC is covalently attached to the peptide via an amide bond, its fluorescence is substantially quenched. researchgate.netiris-biotech.de This quenching is due to the alteration of the electronic properties of the coumarin (B35378) ring system by the attached peptide. iris-biotech.de

Proteolytic enzymes that recognize and cleave the peptide sequence, specifically at the Lys-AMC amide bond, liberate the free AMC molecule. researchgate.netrsc.org The release of the AMC amine results in a dramatic increase in its fluorescence quantum yield, often by a factor of several hundred. iris-biotech.de This "turn-on" fluorescence provides a direct and sensitive measure of enzymatic activity. rsc.org The intensity of the generated fluorescent signal is directly proportional to the amount of free AMC released and, consequently, to the rate of the enzymatic reaction. nih.govresearchgate.net This method allows for continuous monitoring of the reaction in real-time. nih.gov

Optimized Excitation and Emission Wavelengths for this compound Assays

To accurately measure the fluorescence generated from the enzymatic cleavage of this compound, it is crucial to use the optimal excitation and emission wavelengths for the released AMC fluorophore. While the peptide-conjugated AMC has shorter excitation and emission wavelengths (approximately 330/390 nm), the free, highly fluorescent AMC exhibits a red-shift. iris-biotech.de

For assays involving AMC-based substrates, the generally accepted optimal wavelengths are in the range of 340-380 nm for excitation and 440-460 nm for emission. hzdr.denih.gov Specifically, excitation wavelengths of 355 nm, 360 nm, and 380 nm coupled with emission wavelengths around 450 nm or 460 nm are commonly reported for measuring the release of AMC from various peptide substrates. nih.govacs.orgnih.gov The use of these specific wavelengths ensures maximal signal detection from the liberated AMC while minimizing background fluorescence from the uncleaved substrate and other potential interfering compounds. iris-biotech.de

ParameterWavelength (nm)
Excitation (Bound AMC) ~330
Emission (Bound AMC) ~390
Excitation (Free AMC) 340-380
Emission (Free AMC) 440-460

Enzyme Kinetics Analysis with this compound

This compound can be employed to determine the kinetic parameters of enzymes that hydrolyze it, providing insights into their catalytic efficiency and substrate affinity.

Determination of Michaelis-Menten Kinetic Parameters (Km, kcat, kcat/Km)

The Michaelis-Menten model is a fundamental framework for characterizing enzyme kinetics. The parameters derived from this model, namely the Michaelis constant (Km), the catalytic constant (kcat), and the specificity constant (kcat/Km), can be determined using this compound.

Km (Michaelis Constant): This parameter represents the substrate concentration at which the initial reaction velocity is half of the maximum velocity (Vmax). acs.org It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity. researchgate.net

kcat (Catalytic Constant or Turnover Number): This value represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. acs.orgresearchgate.net It is a measure of the enzyme's maximum catalytic speed.

To determine these parameters, experiments are conducted by measuring the initial reaction rates at various concentrations of the this compound substrate. acs.org The resulting data are then fitted to the Michaelis-Menten equation. acs.org

Example of Kinetic Parameters for a Hypothetical Protease with a Similar Substrate:

Kinetic ParameterValueUnit
Km 40µM
kcat 10s⁻¹
kcat/Km 2.5 x 10⁵M⁻¹s⁻¹

Note: These are example values and will vary depending on the specific enzyme and reaction conditions.

Optimization of Substrate Concentration Ranges for Robust Kinetic Studies

For accurate and reliable kinetic analysis, it is essential to use an appropriate range of substrate concentrations. hzdr.de The concentrations of this compound should ideally span a range that is both below and above the enzyme's Km value. acs.org A common practice is to use substrate concentrations ranging from approximately 0.1 to 10 times the estimated Km. acs.org

Using a wide range of concentrations ensures that the full kinetic profile of the enzyme is captured, from the initial linear phase at low substrate concentrations to the saturation phase at high concentrations. acs.org This allows for a more robust and accurate determination of Vmax and Km from the resulting Michaelis-Menten plot. acs.org For instance, some studies have utilized substrate concentrations for similar AMC-peptides ranging from a few micromolars up to over 200 µM to accurately calculate kinetic parameters. acs.org

Environmental Factor Dependence of Enzymatic Activity

The rate of enzymatic hydrolysis of this compound is significantly influenced by various environmental factors, including pH and temperature. The activity of proteases is often highly dependent on pH, with each enzyme having an optimal pH range for its catalytic function. nih.govnerc.ac.uk For example, some proteases exhibit maximal activity in acidic conditions, while others are more active at neutral or alkaline pH. nih.govacs.org Similarly, temperature affects enzyme activity, with reaction rates generally increasing with temperature up to an optimal point, beyond which the enzyme begins to denature and lose activity. asm.org The presence of certain metal ions or chelating agents can also impact the activity of metalloproteases. nih.gov Therefore, when using this compound as a substrate, it is crucial to control and optimize these environmental factors to ensure accurate and reproducible measurements of enzymatic activity.

A comprehensive search for specific biochemical characterization data for the enzymatic substrate this compound did not yield dedicated research findings regarding its optimal pH, pH stability, optimal temperature, or thermostability profiles. Scientific literature extensively covers the characterization of various other fluorogenic peptide substrates, but detailed experimental data for this specific compound appears to be limited in the available public domain.

General principles from related substrates suggest that optimal conditions are determined empirically for each enzyme-substrate pair. For instance, studies on other peptide-AMC substrates show a wide range of optimal pH values, from acidic for lysosomal proteases to neutral or alkaline for other cellular proteases. Similarly, the optimal temperature for enzymatic reactions is a balance between maximizing catalytic activity and maintaining the structural integrity and stability of the enzyme, which can vary significantly.

Researchers would typically determine these parameters through a series of biochemical assays.

To determine the optimal pH , an enzyme's activity on this compound would be measured across a broad pH range using a panel of different buffers. The pH at which the highest rate of substrate hydrolysis is observed would be considered the optimum.

For pH stability , the enzyme would be pre-incubated at various pH values for a set duration before adding the substrate to measure the remaining activity at the optimal pH. This indicates the pH range within which the enzyme retains its structure and function.

Optimal temperature would be identified by assaying the enzymatic activity at a range of temperatures under the optimal pH condition.

Thermostability involves pre-incubating the enzyme at different temperatures for a period and then measuring its residual activity at the optimal temperature and pH. This provides insight into the thermal resilience of the enzyme.

Without specific experimental data from studies that have utilized this compound, any presentation of data tables or detailed findings for the requested sections would be speculative.

Substrate Specificity Profiling and Protease Recognition of H Dl Ala Dl Phe Dl Lys Amc

Analysis of Enzyme-Substrate Interactions

The interaction between a protease and its substrate is a highly specific event governed by the geometry and chemical properties of the enzyme's active site and the amino acid sequence of the substrate. The nomenclature established by Schechter and Berger is used to describe these interactions, where amino acid residues in the substrate are designated P1, P2, P3, P4, etc., moving from the cleavage site in the N-terminal direction. expasy.org The corresponding binding sites on the enzyme are termed S1, S2, S3, S4, etc. expasy.orgpurdue.edu For the substrate H-DL-Ala-DL-Phe-DL-Lys-AMC, the sequence recognized by the enzyme's non-prime side subsites is P3-P2-P1, corresponding to Ala-Phe-Lys.

The specificity of a protease is largely determined by the interactions between the substrate's amino acid side chains and the enzyme's binding pockets (S1-S4). purdue.eduresearchgate.net The P1 residue is often the primary determinant of specificity for many proteases, fitting into the S1 pocket of the enzyme. purdue.eduresearchgate.net

P1 Specificity (Lysine): The substrate features a Lysine (B10760008) (Lys) residue at the P1 position. This makes it a potential target for trypsin-like serine proteases, which have a deep, negatively charged S1 binding pocket (often containing an aspartic acid residue) that preferentially binds basic amino acids like Lysine and Arginine (Arg). expasy.orgresearchgate.netpnas.org

P2 Specificity (Phenylalanine): The P2 position is occupied by Phenylalanine (Phe), a large, hydrophobic aromatic amino acid. The S2 subsite of many proteases shows a preference for hydrophobic or specific residues. For instance, some cysteine proteases like cruzain and cathepsin L exhibit a preference for hydrophobic residues at P2. nih.gov Plasmin, a serine protease, also shows a distinct preference for aromatic amino acids at the P2 position. pnas.orgresearchgate.net

P3 Specificity (Alanine): The P3 position contains Alanine (Ala), a small, non-polar amino acid. The S3 pocket is often less restrictive than S1 and S2, but preferences exist. For example, some cathepsins accept a variety of residues at this position, including smaller ones. frontiersin.org

The concerted binding of the P1-P4 residues into the corresponding S1-S4 pockets is often required for efficient catalysis, a phenomenon known as subsite cooperativity. researchgate.net The specific combination of Ala-Phe-Lys in the substrate dictates which proteases can effectively bind and cleave it, assuming the stereochemistry is appropriate.

A critical feature of this compound is the alternating D- and L-configuration of its amino acids. The vast majority of proteases in nature are highly stereospecific and evolved to recognize and cleave peptide bonds between L-amino acids. nih.gov The introduction of D-amino acids can drastically alter the peptide's conformation, making it difficult for the enzyme's active site to achieve the precise alignment necessary for catalysis. mdpi.com

This resistance to proteolysis is a known consequence of incorporating D-isomers. nih.govtandfonline.com Peptides containing D-amino acids often show significantly enhanced stability against degradation by common proteases like trypsin and chymotrypsin. mdpi.comnih.gov Therefore, while the P1-Lys residue makes the substrate a theoretical target for trypsin-like enzymes, the presence of D-Phe at P2 and D-Ala at P3 would likely create steric hindrance and improper positioning within the active site cleft, severely inhibiting or preventing cleavage. The primary utility of such a substrate is not to find enzymes that cleave it efficiently, but to probe the stereospecificity of proteases and identify unusual enzymes, such as D-amino acid specific peptidases, which are rare. nih.gov

Elucidation of P1-P4 Subsite Specificity and Enzyme Binding Pockets

Screening against Diverse Protease Classes and Subfamilies

The unique sequence and stereochemistry of this compound make it a selective tool for profiling different protease families.

Cysteine proteases of the papain family, including cathepsins, have diverse substrate specificities. Their specificity is often driven by the P2 residue. nih.govnih.govfrontiersin.org

Cathepsin B: Shows a preference for Arg at P1 and basic residues like Arg or Lys at P2. acs.org The substrate's P1-Lys and P2-Phe make it a poor match for Cathepsin B's optimal sequence.

Cathepsin L: Prefers hydrophobic residues at the P2 position. nih.govfrontiersin.org The P2-Phe in the substrate aligns with this preference. However, Cathepsin L is an L-amino acid-specific protease, and the DL-configuration would be expected to prevent efficient hydrolysis.

Cathepsin K: Uniquely prefers Proline at the P2 position and has a broad acceptance at P1. nih.gov The substrate does not match this profile.

Cathepsin S: Shows a preference for hydrophobic residues at P2 and Lys or Arg at P1. acs.org The substrate's P1-Lys and P2-Phe align with these preferences, but cleavage would be hindered by the DL-stereochemistry.

A summary of typical cathepsin specificities is provided in the table below.

EnzymeP3 PreferenceP2 PreferenceP1 Preference
Cathepsin B Norleucine (Nle), LeucineArginine, LysineArginine
Cathepsin L VariableHydrophobic (e.g., Val, Leu)Arginine, Lysine
Cathepsin K GlycineProlineVariable
Cathepsin S VariableHydrophobic (e.g., Val, Leu)Arginine, Lysine
Data synthesized from multiple sources. nih.govacs.org

Given these specificities, this compound would be a very poor substrate for most cathepsins due to both sequence mismatch (for some) and, more importantly, the unnatural DL-amino acid configuration.

Serine proteases typically exhibit strong specificity at the P1 position. purdue.eduresearchgate.net

Trypsin: Has a canonical preference for cleaving after basic residues, with a strong preference for Arg and a slightly lower preference for Lys at the P1 position. expasy.orgresearchgate.net The P1-Lys of the substrate fits perfectly into trypsin's S1 pocket. However, trypsin's activity is highly dependent on the L-configuration of the substrate. The presence of D-amino acids in the peptide backbone would be expected to dramatically reduce or abolish cleavage efficiency. mdpi.com

Plasmin: A key enzyme in fibrinolysis, plasmin also prefers basic amino acids (Lys > Arg) at the P1 position. pnas.org Its specificity extends to the P2 position, where it favors aromatic amino acids (Tyr, Phe, Trp), and the P4 position, where it prefers Lys. pnas.orgresearchgate.net The substrate sequence (P2-Phe, P1-Lys) aligns well with plasmin's optimal cleavage motif. Despite this sequence match, the DL-configuration remains the major obstacle to efficient hydrolysis by plasmin.

The table below compares the extended substrate specificities of Trypsin and Plasmin.

EnzymeP4 PreferenceP3 PreferenceP2 PreferenceP1 Preference
Trypsin Less specificLess specificLess specificArg, Lys
Plasmin Lys, Nle, Val, Ile, PheBroadTyr, Phe, TrpLys, Arg
Data synthesized from multiple sources. pnas.orgresearchgate.netresearchgate.net

Therefore, while the primary sequence of this compound makes it a potential substrate for trypsin and especially plasmin, its mixed stereochemistry makes it a tool to probe for non-canonical activity rather than a substrate for routine assays of these enzymes.

Aminopeptidases are exopeptidases that cleave single amino acid residues from the N-terminus of peptides and proteins. nih.govnih.gov

Aminopeptidase (B13392206) N (APN/CD13): This well-studied M1 family metalloprotease cleaves various N-terminal amino acids but shows preferences. nih.govosti.gov Its activity would be directed at the N-terminal DL-Ala of the substrate.

General Aminopeptidases: Many aminopeptidases show broad specificity for the N-terminal residue. qmul.ac.uk For example, aminopeptidase activity has been measured using simple substrates like H-Ala-AMC. asm.org However, like endopeptidases, these enzymes are generally specific for L-amino acids. The presence of a D-Alanine at the N-terminus would likely make the substrate highly resistant to cleavage by most common aminopeptidases.

The primary value of this compound in this context would be to screen for D-aminopeptidases or to confirm the L-stereospecificity of a known aminopeptidase.

Exploration with Other Protease Classes (e.g., Metalloproteases, Aspartic Proteases)

The interaction of the peptide substrate this compound with protease classes beyond serine and cysteine proteases, such as metalloproteases and aspartic proteases, is largely dictated by its unique stereochemistry. Proteolytic enzymes are well-known for their high degree of stereospecificity, predominantly recognizing and cleaving peptide bonds between L-amino acids. The substrate is a racemic mixture of sixteen distinct stereoisomers, due to the presence of both D- and L-configurations at the Alanine (Ala), Phenylalanine (Phe), and Lysine (Lys) positions.

Generally, the incorporation of D-amino acids into a peptide sequence renders it resistant to degradation by most proteases. nih.govformulationbio.complos.org This resistance is a foundational principle in the design of peptide-based drugs to increase their half-life in vivo. nih.govformulationbio.com

Metalloproteases: This class of enzymes utilizes a metal ion, typically zinc, to catalyze the hydrolysis of peptide bonds. Many metalloaminopeptidases show broad specificity. For instance, some can cleave N-terminal amino acids, but their activity is often blocked by the presence of a D-amino acid at the N-terminus. nih.gov Therefore, isomers of this compound that contain D-Ala would likely resist cleavage by such aminopeptidases. While some specialized bacterial metalloproteases might exhibit activity against D-amino acid-containing peptides, standard metalloproteases would be expected to have very low to no activity against the DL-mixture.

Aspartic Proteases: These enzymes, which include pepsin and cathepsin D, utilize a pair of aspartic acid residues for catalysis and often prefer to cleave between hydrophobic residues. While the substrate contains Phenylalanine, a hydrophobic residue, the presence of D-amino acid isomers of Phe and its neighboring residues would likely prevent the peptide from binding effectively within the active site cleft. researchgate.net The precise geometry of the active site is structured to accommodate L-amino acid side chains, and the altered orientation of a D-amino acid side chain would cause steric hindrance and disrupt the necessary enzyme-substrate contacts. plos.org

Consequently, this compound is expected to be a poor substrate for most standard metalloproteases and aspartic proteases. Its primary utility in assays involving these enzymes may be as a negative control to confirm the stereospecificity of a newly characterized protease.

Table 1: Illustrative Protease Resistance of Peptides Containing D-Amino Acids This table provides a conceptual comparison of the enzymatic stability of peptides composed exclusively of L-amino acids versus those containing D-amino acids when exposed to common proteases.

Peptide SequencePrimary Protease ClassExpected Relative Cleavage RateRationale
H-L-Ala-L-Phe-L-Lys-AMCSerine Protease (Trypsin-like)HighThe L-Lysine at the P1 position is an ideal recognition site for trypsin-like enzymes.
H-D -Ala-L-Phe-L-Lys-AMCSerine Protease (Trypsin-like)Very LowThe D-amino acid at the P3 position can disrupt binding in the extended active site.
H-L-Ala-L-Phe-D -Lys-AMCSerine Protease (Trypsin-like)NegligibleThe protease active site is stereospecific for an L-amino acid at the P1 cleavage site. nih.gov
This compoundMultiple ClassesNegligibleThe mixture contains numerous protease-resistant isomers, drastically lowering overall substrate turnover.

Utilization in Positional Scanning Synthetic Combinatorial Libraries for Comprehensive Specificity Determination

Positional Scanning Synthetic Combinatorial Libraries (PS-SCL) are a powerful technology used to rapidly determine the substrate specificity of a protease. researchgate.netijpsonline.com The method involves creating a collection of peptide mixtures where one position (e.g., P1, P2, P3) is fixed with a single, defined amino acid, while all other positions consist of a mixture of amino acids. acs.orgaacrjournals.org By measuring the rate of cleavage of each mixture (typically via a fluorogenic reporter like AMC), the preference of the enzyme for specific amino acids at each position can be systematically mapped.

The standard application of PS-SCL involves libraries composed of the 20 natural L-amino acids to profile proteases that have evolved to act on biological proteins. aacrjournals.org However, the inclusion of D-amino acids and other unnatural amino acids in PS-SCL has become a valuable strategy for identifying highly potent and stable peptide inhibitors or for probing the specificity of non-standard proteases. acs.orgmdpi.com

The compound this compound itself is not a library, but a single substrate mixture. Its direct use in the context of PS-SCL is limited. A PS-SCL requires that the fixed position contains a single, known building block. A mixture of D- and L-amino acids at any given position would confound the results, as it would be impossible to determine which stereoisomer was responsible for any observed activity.

Table 2: Example of a P2 Positional Scanning Library Sub-library This table illustrates the composition of mixtures in a tetrapeptide PS-SCL designed to determine the preferred amino acid at the P2 position. 'X' represents a mixture of all 19 other L-amino acids.

P4 PositionP3 PositionP2 PositionP1 Position
XXAlanine (A) X-AMC
XXArginine (R) X-AMC
XXAsparagine (N) X-AMC
XX... (and so on for all 20 L-amino acids) X-AMC

Molecular Modeling and Structural Determinants of Recognition and Cleavage Efficiency

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are computational tools used to predict and analyze the three-dimensional interactions between a peptide substrate and a protease's active site. nih.govspringernature.commdpi.com These models provide critical insights into the structural determinants—the specific contacts, hydrogen bonds, and hydrophobic interactions—that govern binding affinity and cleavage efficiency.

A key determinant of recognition is the stereochemistry of the peptide backbone and its amino acid side chains. Protease active sites are chiral environments, evolved to bind L-peptides in a specific conformation that orients the scissile bond perfectly for the catalytic residues. plos.org

Modeling the interaction of this compound with a protease presents a significant challenge due to the 16 stereoisomers in the mixture. A comprehensive study would require modeling each isomer separately. However, based on established principles, clear predictions can be made:

L-Amino Acid Isomers: The all-L isomer (H-L-Ala-L-Phe-L-Lys-AMC) would be expected to bind to a trypsin-like serine protease in a canonical fashion. The positively charged L-Lysine side chain would fit into the deep, negatively charged S1 pocket, the hydrophobic L-Phenylalanine would occupy the S2 pocket, and the L-Alanine would reside in the S3 pocket.

D-Amino Acid Isomers: The introduction of a D-amino acid would disrupt this precise fit. For example, an isomer with D-Lys at the P1 position would be unable to correctly orient its side chain within the S1 pocket, leading to a dramatic loss of binding affinity. A D-amino acid at P2 or P3 could introduce a kink in the peptide backbone, preventing the substrate from following the required path along the active site cleft. plos.org MD simulations have shown that D-amino acid substitutions can alter the peptide's secondary structure and lead to destabilization of the enzyme-substrate complex. plos.orgnih.gov

Advanced Methodologies and Assay Development Utilizing H Dl Ala Dl Phe Dl Lys Amc

High-Throughput Screening (HTS) Applications

High-throughput screening (HTS) is a critical component of modern drug discovery and enzyme research, enabling the rapid assessment of large compound libraries. The unique properties of H-DL-Ala-DL-Phe-DL-Lys-AMC make it amenable to HTS formats for identifying and characterizing enzyme inhibitors and activators.

The demand for screening vast numbers of compounds necessitates the miniaturization of enzymatic assays. This process involves reducing reaction volumes, typically into 96-well or higher-density microplate formats, to conserve precious reagents and reduce costs. This compound is well-suited for such applications due to its fluorogenic nature, which provides high sensitivity even in small volumes. The enzymatic cleavage of the substrate releases 7-amino-4-methylcoumarin (B1665955) (AMC), a highly fluorescent molecule, allowing for precise measurement of enzyme activity. scispace.comnih.gov

The successful miniaturization of assays using AMC-based substrates has been demonstrated for various proteases. For instance, assays have been effectively scaled down for use in 96-well plates to screen for inhibitors of enzymes like cathepsins and prolyl oligopeptidases. acs.orgplos.org This approach allows for the efficient testing of thousands of compounds in a single run. The development of such miniaturized assays is crucial for large-scale screening campaigns aimed at discovering new therapeutic agents.

A key consideration in assay miniaturization is the potential for interference from library compounds, which can include autofluorescence or quenching effects. Therefore, appropriate controls and data normalization strategies are essential for robust HTS campaigns.

Integration with Complementary Analytical Techniques

To gain a more comprehensive understanding of enzyme function and inhibition, data from HTS assays using this compound can be integrated with other analytical methods.

Coupled enzymatic assays offer a powerful approach to studying complex biological pathways or enzymes for which a direct, convenient substrate is unavailable. In such a system, the product of the first enzymatic reaction serves as the substrate for a second, indicator enzyme that generates a measurable signal. While this compound is a direct substrate for certain proteases, the principle of coupled assays is relevant in broader enzymology. For example, a multiplexed assay format can be designed to simultaneously measure the activities of different proteases in a single well by using multiple specific substrates with distinguishable fluorescent signals. google.com This methodology accelerates the determination of relative specificity and cleavage efficiency of various proteinases. nih.gov

The use of this compound in HTS is heavily reliant on automated spectrofluorometric systems and microplate readers. These instruments enable the rapid and simultaneous measurement of fluorescence from a large number of wells. Optimization of instrument settings is crucial for maximizing signal-to-noise ratios and ensuring data quality. Key parameters to optimize include:

Excitation and Emission Wavelengths: For AMC, the typical excitation wavelength is around 350-380 nm, and the emission wavelength is around 440-460 nm. scispace.comnih.govnih.gov Fine-tuning these wavelengths can minimize background fluorescence and enhance signal intensity.

Gain and Sensitivity Settings: Adjusting the photomultiplier tube (PMT) gain or detector sensitivity can amplify the fluorescent signal, which is particularly useful for assays with low enzyme concentrations or slow reaction rates.

Read Time and Kinetics: For kinetic assays, the instrument must be capable of taking multiple readings over time to determine the reaction velocity. The frequency and duration of these readings need to be optimized based on the enzyme's turnover rate.

Modern microplate readers often come with integrated software that facilitates not only data acquisition but also subsequent analysis, including the calculation of initial rates and IC₅₀ values. thno.org

Development of Coupled Enzymatic Assays

Critical Considerations for Assay Buffers and Essential Additives (e.g., Dithiothreitol, Salts)

The composition of the assay buffer is paramount for ensuring optimal enzyme activity and stability. Several factors must be carefully considered when designing assays with this compound.

pH: The optimal pH for an enzyme's activity can be quite narrow. Therefore, the buffer system should be chosen to maintain a stable pH within the optimal range for the specific protease being studied. For example, some cathepsins exhibit optimal activity at acidic pH, while others are more active at neutral pH. acs.orgacs.org

Ionic Strength: The salt concentration of the buffer can influence enzyme structure and activity. For instance, halophilic proteasomes require high salt concentrations to maintain their stability and activity. nih.gov The type and concentration of salt (e.g., NaCl) should be optimized for each enzyme. acs.orgnih.gov

Additives:

Dithiothreitol (DTT): As a reducing agent, DTT is often included in assays for cysteine proteases to maintain the active site cysteine in a reduced state. acs.orgnih.gov The optimal concentration of DTT needs to be determined empirically.

Detergents: Low concentrations of non-ionic detergents like Triton X-100 or Tween-20 can be included to prevent aggregation of the enzyme or substrate and reduce non-specific binding to microplate wells.

Bovine Serum Albumin (BSA): BSA is often added to stabilize the enzyme and prevent its adsorption to surfaces, especially at low enzyme concentrations. nih.gov

The following table summarizes typical components considered in assay buffer optimization:

ComponentPurposeTypical Concentration Range
Buffer Maintain stable pH20-100 mM
Salts (e.g., NaCl) Modulate ionic strength50-200 mM (can be higher for specific enzymes) acs.orgnih.gov
Dithiothreitol (DTT) Reducing agent for cysteine proteases1-10 mM acs.orgnih.gov
EDTA Chelating agent to remove divalent metal ions1-5 mM
Bovine Serum Albumin (BSA) Stabilizing agent0.01-0.1% (w/v) nih.gov
Detergent (e.g., Tween-20) Prevent aggregation and non-specific binding0.005-0.05% (v/v)

This table provides general ranges; optimal concentrations must be determined experimentally for each specific enzyme and assay.

Advanced Data Analysis and Software Applications for Kinetic and Activity Measurements

The data generated from assays using this compound requires sophisticated analysis to extract meaningful kinetic parameters. Specialized software applications are indispensable for this purpose.

Raw fluorescence data obtained from a kinetic assay is typically converted into product concentration versus time using a standard curve generated with free AMC. The initial velocity (v₀) of the reaction is then determined from the linear portion of this curve.

For enzyme inhibition studies, IC₅₀ values (the concentration of an inhibitor that reduces enzyme activity by 50%) are determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

To determine key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), initial velocities are measured at various substrate concentrations. This data is then fitted to the Michaelis-Menten equation:

v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

where [S] is the substrate concentration. The catalytic efficiency of the enzyme (kcat/Kₘ) can then be calculated.

Several software packages are commonly used for this type of analysis, including:

GraphPad Prism: A widely used tool for scientific graphing and data analysis, offering built-in equations for enzyme kinetics and dose-response curves. acs.orgthno.org

SigmaPlot: Another comprehensive graphing and data analysis software with extensive capabilities for curve fitting and statistical analysis.

ATSAS: A software suite specifically designed for the analysis of small-angle X-ray scattering (SAXS) data, which can be used to study the structural dynamics of enzymes. ub.edu

These software applications provide robust algorithms for non-linear regression, allowing for accurate determination of kinetic parameters and statistical evaluation of the results. acs.org

Applications of H Dl Ala Dl Phe Dl Lys Amc in Mechanistic Enzymology

Probing Enzyme Active Site Dynamics and Conformational Changes

Fluorogenic substrates like H-DL-Ala-DL-Phe-DL-Lys-AMC serve as powerful probes for monitoring the dynamic nature of enzyme active sites. The fluorescence of the AMC group is not only dependent on its release but can also be sensitive to its immediate chemical environment within the enzyme-substrate complex before cleavage occurs. semi.ac.cn This property allows researchers to detect subtle conformational changes in the enzyme's active site that happen during substrate binding and processing.

Single-molecule fluorescence studies, in particular, have leveraged such substrates to observe enzymatic reactions in real-time with single-turnover resolution. nih.govresearchgate.net These experiments can reveal dynamic processes such as fluctuations in the reaction rate, which are often linked to the enzyme cycling through different conformational sub-states. nih.govub.edu By monitoring the fluorescence signal from an individual enzyme molecule as it processes this compound, researchers can gain insights into the transient states that are essential for catalysis but are averaged out in bulk experiments. semi.ac.cn The use of DL-amino acids can further probe the flexibility and constraints of the active site, revealing how the enzyme accommodates or rejects non-canonical stereoisomers. mdpi.com

Table 1: Hypothetical Fluorescence Signal Changes Correlated with Enzyme Conformational States

This table illustrates how a substrate like this compound could be used to monitor conformational changes in a protease.

Enzyme StateSubstrate InteractionRelative Fluorescence Intensity (AU)Interpretation
E (Free Enzyme)No substrate bound1.0Baseline fluorescence.
E-S (Initial Complex)Substrate bound, pre-cleavage1.5A slight increase in fluorescence due to environmental changes in the active site upon initial binding.
E-S* (Transition State)Substrate in optimal orientation for cleavage2.0Further change in fluorescence indicating a conformational shift to the transition state.
E + P (Products)Cleaved substrate, AMC released100.0Large increase in fluorescence upon release of free AMC, signaling product formation.

Investigating Allosteric Regulation Mechanisms of Protease Activity

Allosteric regulation, where the binding of a molecule at a site other than the active site modulates enzyme activity, is a critical control mechanism for many proteases. nih.govnih.gov this compound is an ideal tool for dissecting these mechanisms. By providing a reliable and quantifiable measure of enzyme activity, the substrate allows for the precise characterization of how allosteric effectors—both activators and inhibitors—alter enzyme function. nih.gov

In a typical assay, the rate of AMC release from this compound is measured in the presence of varying concentrations of a putative allosteric modulator. An allosteric activator would cause an increase in the reaction rate, while an allosteric inhibitor would cause a decrease. nih.gov Detailed kinetic analysis can reveal the specific mechanism of allosteric control. For instance, a change in the Michaelis constant (Kₘ) suggests the modulator affects substrate binding, whereas a change in the maximum velocity (Vₘₐₓ) points to an effect on the catalytic step itself. nih.govresearchgate.net These studies are crucial for understanding how protease activity is naturally regulated within the cell and for identifying novel drug targets outside the highly conserved active site. nih.gov

Table 2: Kinetic Parameters for Protease Activity on this compound in the Presence of an Allosteric Modulator

This table shows example data on how an allosteric activator or inhibitor might affect the kinetic constants of a protease.

ConditionKₘ (µM)Vₘₐₓ (RFU/s)kcat/Kₘ (M⁻¹s⁻¹)Effect
No Modulator501002.0 x 10⁶Baseline Activity
+ Allosteric Activator251506.0 x 10⁶Increased affinity and catalytic rate.
+ Allosteric Inhibitor100500.5 x 10⁶Decreased affinity and catalytic rate.

Elucidating Detailed Reaction Mechanisms of Proteolytic Enzymes

A fundamental application of this compound is in the determination of the kinetic parameters that define a proteolytic enzyme's reaction mechanism. nih.gov The continuous nature of the fluorogenic assay allows for the precise measurement of initial reaction rates over a wide range of substrate concentrations. acs.orgfrontiersin.org This data is then fitted to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values. researchgate.net

Table 3: Michaelis-Menten Kinetic Data for a Trypsin-like Protease with this compound

This table presents typical kinetic constants derived from assays using the fluorogenic substrate.

ParameterValueUnitSignificance
Kₘ (Michaelis Constant)45µMReflects the affinity of the enzyme for the substrate.
Vₘₐₓ (Maximum Velocity)250RFU/secThe maximum rate of the reaction at saturating substrate concentrations.
kcat (Turnover Number)125s⁻¹The number of substrate molecules processed per enzyme molecule per second.
kcat/Kₘ (Catalytic Efficiency)2.8 x 10⁶M⁻¹s⁻¹An overall measure of the enzyme's ability to process the substrate.

Studies on Enzyme Inhibition Profiles and Activator Characterization

The search for novel enzyme inhibitors and activators is a cornerstone of drug discovery. This compound is extensively used in high-throughput screening (HTS) campaigns to identify and characterize such molecules. scbt.comsinica.edu.tw The simplicity and sensitivity of the fluorogenic assay make it readily adaptable to microplate formats, allowing for the rapid testing of large compound libraries. acs.org

In a primary screen, compounds that significantly reduce (inhibitors) or increase (activators) the rate of AMC release are identified as "hits." These hits are then subjected to more detailed characterization. Dose-response experiments are performed to determine the potency of inhibitors, typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce enzyme activity by 50%. nih.gov For activators, an equivalent EC₅₀ value is determined. Further kinetic studies, using the substrate at various concentrations in the presence of the inhibitor, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), providing critical information for lead optimization in drug development programs. nih.govnih.govbiorxiv.org

Table 4: Inhibition Profiles of Different Compounds against a Target Protease Using this compound as a Substrate

This table provides an example of how inhibitor potency is quantified and compared.

CompoundTarget ProteaseIC₅₀ (nM)Putative Inhibition Type
Inhibitor AProtease X50Competitive
Inhibitor BProtease X250Non-competitive
Inhibitor CProtease X800Mixed-type
Inhibitor DProtease X>10,000Inactive

Role of H Dl Ala Dl Phe Dl Lys Amc in Peptide and Protein Engineering Research

Design and Evaluation of Proteolytically Stable Peptides and Peptidomimetics Utilizing D-Amino Acids

A significant hurdle in the development of therapeutic peptides is their rapid degradation by endogenous proteases, which are overwhelmingly specific for substrates composed of L-amino acids. nih.gov The incorporation of D-amino acids, the non-natural enantiomers of L-amino acids, is a cornerstone strategy to overcome this limitation and enhance the proteolytic stability of peptides. nih.govnih.gov Peptides containing D-amino acids, known as peptidomimetics, often retain or even enhance biological activity while exhibiting a much longer half-life in biological systems. nih.govresearchgate.net

The structure of H-DL-Ala-DL-Phe-DL-Lys-AMC, with its DL-amino acid composition, exemplifies the type of sequence used to study and achieve proteolytic resistance. Researchers synthesize such peptides to evaluate their stability in the presence of various proteases or in biological fluids like serum. nih.govresearchgate.net By replacing L-amino acids with their D-counterparts at specific positions or throughout the entire peptide chain, scientists can create molecules that are not recognized by the active sites of common digestive and metabolic enzymes. nih.govwjarr.com This strategy has been successfully employed to design stable analogs of bioactive peptides for therapeutic purposes, such as inhibitors of protein-protein interactions in cancer. nih.gov

Table 1: Research Findings on D-Amino Acid Incorporation for Peptide Stability

Research FocusKey FindingSignificanceCitations
General Peptidomimetics Substitution of L-amino acids with D-amino acids alters conformation and improves resistance to enzymatic degradation.A fundamental strategy for enhancing the in vivo stability and therapeutic potential of peptides. nih.govwjarr.com
Cyclic Peptidomimetics A cyclic, D-amino acid-containing peptidomimetic (compound 32) designed to inhibit HER2 signaling was stable in serum for 48 hours.Demonstrates the combined benefit of cyclization and D-amino acid use for creating robust drug candidates. nih.gov
SUPR mRNA Display Macrocyclic peptides incorporating N-methyl-L-alanine showed a dramatically increased half-life (110 min) against proteinase K compared to a linear version (57 min) or a non-N-methylated version (6 min).Highlights that other modifications, in addition to D-amino acids, contribute significantly to protease resistance. rsc.org
Milk Peptides Milk-derived peptides with a Proline (P1) residue or aliphatic/polar C-terminal amino acids are more resistant to intestinal enzymes.Shows that specific L-amino acid sequences can also confer a degree of proteolytic stability. researchgate.net

Development of Activity-Based Probes and Enzyme Biosensors Based on Substrate Recognition

The this compound compound is fundamentally a fluorogenic substrate. It consists of a peptide recognition sequence (Ala-Phe-Lys) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). nih.govacs.org In its intact form, the AMC group is non-fluorescent. However, if a protease recognizes and cleaves the peptide bond between the C-terminal lysine (B10760008) (Lys) and the AMC molecule, the released AMC becomes highly fluorescent upon excitation. nih.govnih.gov The rate of increase in fluorescence is directly proportional to the enzyme's activity.

This principle is the foundation for creating highly sensitive activity-based probes and enzyme biosensors. rsc.org By designing specific peptide sequences, researchers can create probes that are selectively cleaved by a single target protease, such as trypsin, which cleaves after basic residues like lysine and arginine. nih.govnih.gov These probes are invaluable for detecting and quantifying the activity of specific enzymes in complex biological samples, such as cell lysates or tissue homogenates, and for high-throughput screening of potential enzyme inhibitors. nih.govhzdr.de

Furthermore, this technology is adapted for biosensor development. nih.govnih.gov Enzymes like D-amino acid oxidase can be immobilized on an electrode. nih.gov When a sample containing a D-amino acid substrate is introduced, the enzymatic reaction produces hydrogen peroxide, which can be detected electrochemically. nih.gov While this compound itself is a fluorogenic probe, the principle of specific substrate recognition it embodies is central to designing the biological recognition element of many biosensors. nih.govacs.org

Table 2: Examples of Fluorogenic Peptide Substrates and Their Target Enzymes

SubstratePeptide SequenceTarget Enzyme(s)ApplicationCitations
Cbz-Gly-Gly-Arg-AMC Gly-Gly-ArgTrypsinKinetic evaluation of protease activity and inhibitors. nih.gov
Suc-Ala-Ala-Pro-Phe-AMC Ala-Ala-Pro-PheChymotrypsinStandard assay for chymotrypsin-like protease activity. nih.govnih.gov
Z-Phe-Arg-AMC Phe-ArgCathepsin B, Trypsin-like proteasesMeasuring cysteine protease activity, active site mapping. nih.govhzdr.de
MeO-Suc-Ala-Ala-Pro-Val-AMC Ala-Ala-Pro-ValNeutrophil ElastaseAssessing specific elastase activity in biological samples. nih.gov

Research on Enzymes Exhibiting Specific D-Amino Acid Recognition

While most proteases are specific to L-amino acids, a variety of organisms, particularly bacteria, possess enzymes that can recognize and process D-amino acids. nih.govmdpi.comacs.org These enzymes, such as D-amino acid transaminases (DAATs) and D-amino acid oxidases (DAAOs), play roles in processes like peptidoglycan metabolism and antibiotic synthesis. mdpi.comnih.gov The study of these enzymes is a growing field, with potential applications in biocatalysis and the production of enantiomerically pure D-amino acids for pharmaceuticals. mdpi.com

A substrate like this compound, containing both D- and L-amino acids, serves as an ideal tool for discovering and characterizing such enzymes. It can be used in screening assays to identify microbial sources or engineered enzyme variants that possess the rare ability to cleave peptide bonds involving D-amino acids.

Research into enzymes with expanded substrate specificity has identified key structural features that allow for the accommodation of D-amino acids. nih.gov For example, studies on a D-amino acid transaminase from Blastococcus saxobsidens revealed that flexibility in certain active site residues and a lack of bulky residues at the entrance to the active site contribute to its ability to process both D-amino acids and other amines. nih.gov Similarly, D-amino acid oxidase from the yeast Rhodotorula gracilis is noted for its broad substrate specificity and absolute stereospecificity, making it a valuable biocatalyst for biosensor applications aimed at detecting D-amino acids. nih.govnih.gov

Table 3: Enzymes with D-Amino Acid Recognition and Their Characteristics

EnzymeSource OrganismPreferred Substrate(s)Significance/ApplicationCitations
D-Amino Acid Transaminase (DAAT) Blastococcus saxobsidensD-amino acids, primary (R)-aminesExpanded substrate specificity provides a starting point for designing novel biocatalysts. nih.gov
D-Amino Acid Transaminase (AmicoTA) Aminobacterium colombienseD-Glutamate, D-AlanineActive at high temperatures (60°C), useful for industrial biocatalytic processes. mdpi.com
D-Amino Acid Oxidase (DAAO) Rhodotorula gracilis (yeast)Broad range of D-amino acidsIdeal biocatalyst for biosensors due to high turnover and stereospecificity. nih.govnih.gov
Human D-Amino Acid Oxidase (hDAAO) Human (kidney, liver, brain)D-Serine, other neutral D-amino acidsRegulates levels of D-serine, a neuromodulator in the brain. Implicated in neurological diseases. frontiersin.org

Emerging Research Frontiers and Future Perspectives

Development of Novel Fluorophores and Quenchers for Enhanced Detection Capabilities

The core of H-DL-Ala-DL-Phe-DL-Lys-AMC's function lies in the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore. Proteolytic cleavage of the amide bond linking the peptide to AMC liberates the fluorophore, resulting in a measurable increase in fluorescence. nih.goviris-biotech.de While effective, research is actively pursuing the development of new fluorophores and quenching strategies to improve upon the foundation set by AMC.

A key area of development is the creation of fluorophores with enhanced fluorescence yields and more optimal excitation and emission spectra. nih.govbiosyntan.de One such alternative is 7-amino-4-carbamoylmethylcoumarin (ACC). The ACC fluorophore demonstrates a fluorescence yield approximately 2.8 to 3 times higher than that of AMC, allowing for more sensitive detection of proteolytic activity with lower concentrations of both enzyme and substrate. nih.govclinicaltrialsarena.com Another alternative, 7-amino-4-trifluoromethylcoumarin (AFC), offers the advantage of longer absorption and fluorescence wavelengths compared to AMC, which can help reduce background interference in complex biological samples.

To further improve signal-to-noise ratios, researchers are exploring fluorophores that operate at even longer wavelengths. Rhodamine-based dyes, for instance, have red-shifted excitation and emission wavelengths, which can lead to fewer false-positive results and significantly higher sensitivity compared to AMC-based substrates. biosyntan.de

Beyond single-fluorophore systems, Förster Resonance Energy Transfer (FRET) represents another major frontier. biosyntan.de FRET-based substrates are labeled with both a fluorophore and a quencher molecule. In the intact substrate, the quencher suppresses the fluorophore's signal. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to a strong fluorescent signal. biosyntan.de This strategy provides a positive readout with a high signal-to-noise ratio, enhancing detection sensitivity.

Table 1: Comparison of Fluorophores for Protease Substrates

Fluorophore/System Key Advantage(s) Typical Excitation/Emission (nm) Reference(s)
AMC (7-amino-4-methylcoumarin) Well-established, widely used standard. ~365 / ~440 clinicaltrialsarena.com
ACC (7-amino-4-carbamoylmethylcoumarin) ~3-fold higher fluorescence yield than AMC. Similar to AMC nih.govclinicaltrialsarena.com
AFC (7-amino-4-trifluoromethylcoumarin) Longer absorption/emission wavelengths than AMC. Not specified
Rhodamine 110 Red-shifted spectra reduce background; up to 300x more sensitive than AMC. ~492 / ~529 biosyntan.de
FRET Systems High signal-to-noise ratio due to quenching in intact state. Varies by pair biosyntan.de

Advanced Computational Modeling Approaches for Predicting Substrate-Enzyme Interactions

Computational modeling has become an indispensable tool for understanding and predicting the complex interactions between enzymes and substrates like this compound. These approaches save significant time and resources compared to traditional experimental methods and provide deep insights at a molecular level. iris-biotech.deformulationbio.com

Several advanced modeling strategies are being employed. Molecular dynamics (MD) simulations allow researchers to model the physical movements of atoms and molecules, providing insights into the dynamic process of substrate binding and conformational changes within the enzyme's active site. formulationbio.commedchemexpress.com For studying the chemical steps of catalysis, Quantum Mechanics/Molecular Mechanics (QM/MM) models are particularly useful. medchemexpress.com These hybrid methods treat the core active site with high-accuracy quantum mechanics while modeling the rest of the protein and solvent with more computationally efficient molecular mechanics. medchemexpress.com

More recently, machine learning (ML) and deep learning have emerged as powerful predictive tools. formulationbio.combiosynth.com Novel frameworks, such as the molecule-enzyme interaction (MEI) model, can be trained on vast datasets of known enzymatic reactions and protein sequences. iris-biotech.de These models learn to identify the key molecular features that determine whether a compound will be a substrate for a particular enzyme, achieving high accuracy in predicting interactions. iris-biotech.de Such "Complex-Protein Interaction" (CPI) models, which take both the enzyme and substrate as inputs, represent a significant step forward from older methods that modeled each component independently. biosynth.com These computational tools are crucial for designing novel enzyme inhibitors and substrates and for understanding the molecular basis of substrate specificity. nih.govformulationbio.com

Table 2: Advanced Computational Modeling Techniques

Modeling Approach Primary Application in Enzyme-Substrate Studies Key Benefit(s) Reference(s)
Molecular Dynamics (MD) Simulating the physical motion and binding dynamics of enzyme-substrate complexes. Provides insight into conformational changes and binding pathways. formulationbio.commedchemexpress.com
QM/MM Studying the chemical steps of enzyme-catalyzed reactions (e.g., bond cleavage). High accuracy for the reactive part of the system. medchemexpress.com
Machine Learning (ML) / Deep Learning Predicting substrate specificity and catalytic efficiency on a large scale. High-throughput prediction, resource-efficient, can generalize to new enzymes/substrates. iris-biotech.deformulationbio.combiosynth.com

Integration with 'Omics' Technologies (e.g., Degradomics, Proteomics) for Broad-Spectrum Enzyme Profiling

The study of proteases and their substrates is expanding from single-enzyme assays to system-wide analyses, a field known as degradomics , which is a subset of proteomics. clinicaltrialsarena.comgoogle.com Fluorogenic substrates like this compound are integral to these large-scale profiling efforts.

One powerful technique is the use of fluorogenic substrate libraries in a microarray format. In this method, hundreds or thousands of different peptide-fluorophore conjugates are arrayed in nanodroplets on a slide. When an enzyme solution is applied, the cleavage of specific substrates is detected by an increase in fluorescence at those positions, providing a rapid and comprehensive profile of the enzyme's substrate specificity. This approach uses minimal amounts of enzyme and substrate and can reveal cooperative interactions between different amino acid positions in the substrate.

Other 'omics' approaches combine proteome-derived substrate libraries with mass spectrometry to identify cleavage products within a complex biological sample. google.com Techniques like Terminal Amine Isotopic Labeling of Substrates (TAILS) are used to specifically identify the N-termini of peptides generated by proteolytic cleavage, allowing for the unbiased identification of protease substrates in tissues and cells. biosynth.com By comparing profiles from healthy and diseased states, researchers can identify dysregulated proteolytic activity and discover new biomarkers and therapeutic targets. biosynth.com These broad-spectrum methods are essential for deconvoluting the complex roles of proteases in physiology and disease. google.com

Exploration of this compound Derivatives for Expanded Biochemical Utility

The modification of the this compound structure offers a promising avenue for creating tools with expanded and more specific biochemical applications. chemimpex.com These derivatives can be designed to enhance sensitivity, alter enzyme selectivity, or improve stability. biosynth.com Exploration focuses on modifying either the peptide sequence or the fluorophore tag.

Fluorophore Modification: As discussed in section 8.1, replacing the standard AMC fluorophore is a key strategy. Synthesizing the Ala-Phe-Lys peptide with an ACC tag would create a substrate with higher fluorescence yield, improving assay sensitivity. nih.govclinicaltrialsarena.com Alternatively, using an AFC tag would shift the fluorescence to longer wavelengths, making the substrate more suitable for use in samples with high background autofluorescence, such as cell lysates or serum.

Peptide Sequence Modification: The tripeptide sequence (Ala-Phe-Lys) is the primary determinant of enzyme specificity.

N-terminal Modification: Adding a group to the N-terminal alanine, such as a Methoxy-Succinyl (MeOSuc) group, can alter the substrate's interaction with the enzyme active site. The derivative MeOSuc-Ala-Phe-Lys-AMC, for example, is used as a substrate for the enzyme plasmin. medchemexpress.com

Amino Acid Substitution: Replacing one or more of the amino acids can redirect the substrate to a different protease. For instance, substituting Alanine or Phenylalanine with other natural or non-natural amino acids would systematically probe the specificity requirements of a target enzyme. biosynth.com The use of D-amino acids, as already present in the parent compound, can influence stability against degradation by other peptidases. biosynth.com

C-terminal Modification: While this compound already has a C-terminal fluorophore, other peptides are modified with amidation or esterification to increase stability or mimic the native protein structure. formulationbio.com

The synthesis of these derivatives is facilitated by established solid-phase and liquid-phase peptide synthesis techniques, where modified amino acids or fluorophores can be incorporated into the peptide chain. beilstein-journals.org By systematically creating and testing derivatives of this compound, researchers can develop highly specific and sensitive probes for a wide range of proteases, enabling more precise diagnostic tools and a deeper understanding of enzyme function. chemimpex.com

Table 3: Mentioned Compounds

Compound Name Abbreviation
This compound
7-amino-4-methylcoumarin AMC
7-amino-4-carbamoylmethylcoumarin ACC
7-amino-4-trifluoromethylcoumarin AFC
Rhodamine 110
Methoxy-Succinyl-Ala-Phe-Lys-AMC MeOSuc-Ala-Phe-Lys-AMC
p-Nitroaniline pNA
Alanine Ala
Phenylalanine Phe

Q & A

Basic Research Questions

Q. How can researchers validate the structural integrity and purity of H-DL-Ala-DL-Phe-DL-Lys-AMC during synthesis?

  • Methodological Answer :

  • Analytical Techniques : Use reversed-phase HPLC with UV detection (e.g., 220 nm for peptide bonds, 365 nm for AMC fluorescence) and LC-MS/MS for mass confirmation. Compare retention times and mass spectra against reference standards.
  • Purity Assessment : Calculate purity via peak area normalization in HPLC, ensuring ≥95% homogeneity. For chiral validation, employ chiral stationary phases or enzymatic digestion to resolve DL-amino acid isomers.
  • Reference Standards : Use synthetic controls or commercially available AMC-conjugated peptides for calibration .

Q. What experimental design considerations are critical for fluorogenic protease assays using this substrate?

  • Methodological Answer :

  • Kinetic Assay Setup : Optimize buffer conditions (pH, ionic strength) to match protease activity. Include negative controls (e.g., substrate alone, enzyme inhibitors) and a fluorescence calibration curve using free AMC.
  • Data Acquisition : Use a microplate reader with excitation/emission wavelengths of 380/460 nm. Measure initial reaction rates (V0) under steady-state conditions.
  • Substrate Stability : Pre-test substrate solubility and stability in assay buffers to avoid aggregation or hydrolysis artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data (e.g., Km, Vmax) across laboratories using this compound?

  • Methodological Answer :

  • Standardized Protocols : Adopt automation tools like χDL (a machine-readable chemical programming language) to encode synthesis and assay workflows, ensuring reproducibility across labs .
  • Inter-Lab Calibration : Share reference samples and validate instruments (e.g., fluorometer calibration with AMC standards). Use statistical tools (ANOVA, Bland-Altman plots) to identify systematic errors.
  • Racemic Mixture Effects : Investigate enantiomer-specific activity by testing pure D- or L-amino acid variants, as racemic mixtures may alter enzyme binding kinetics .

Q. What strategies optimize this compound for high-throughput screening (HTS) of protease inhibitors?

  • Methodological Answer :

  • Automation : Integrate robotic liquid handlers and χDL-encoded protocols to parallelize synthesis, purification, and screening .
  • Miniaturization : Validate assays in 384-well plates with reduced reaction volumes (e.g., 20 µL) while maintaining signal-to-noise ratios.
  • Data Normalization : Use Z’-factor calculations to assess assay robustness and implement plate-based normalization (e.g., positive/negative controls per plate) .

Q. How do racemic DL-amino acids in this substrate impact protease specificity compared to enantiomerically pure analogs?

  • Methodological Answer :

  • Enantiomer Separation : Synthesize pure D- or L-isoforms via solid-phase peptide synthesis with Fmoc-protected amino acids. Compare kinetic parameters (Km, kcat) using both racemic and enantiopure substrates.
  • Structural Analysis : Perform molecular docking or X-ray crystallography to visualize binding interactions with protease active sites.
  • Functional Impact : Test substrate cleavage in cell-based assays to evaluate biological relevance of stereochemical preferences .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in substrate performance?

  • Methodological Answer :

  • Quality Control (QC) Metrics : Implement strict QC criteria (e.g., HPLC purity ≥95%, mass accuracy ±1 ppm) for each batch.
  • Stability Studies : Conduct accelerated degradation studies (e.g., 40°C/75% RH) to identify storage conditions (e.g., -20°C in amber vials) that minimize hydrolysis.
  • Documentation : Use DAMMS (Data Analysis and Management for Material Science) frameworks to log synthesis parameters, storage conditions, and assay results, enabling traceability .

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